N-(1,4-dihydroquinazolin-2-yl)acetamide
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Overview
Description
N-(1,4-dihydroquinazolin-2-yl)acetamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dihydroquinazolin-2-yl)acetamide typically involves the reaction of anthranilic acid with acetic anhydride to form 2-acetamido benzoic acid, which is then cyclized to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to accelerate the reaction process. This method is eco-friendly and efficient, providing high yields in a short amount of time .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dihydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield reduced quinazolinone derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-(1,4-dihydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives .
Uniqueness
N-(1,4-dihydroquinazolin-2-yl)acetamide stands out due to its unique combination of biological activities and its potential for use in various scientific research applications. Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(1,4-dihydroquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7(14)12-10-11-6-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H2,11,12,13,14) |
InChI Key |
ATYOJRYBABRIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NCC2=CC=CC=C2N1 |
Origin of Product |
United States |
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